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Compound of Interest

Compound Name:
4,8-Dichloro-5-methoxy-2-

propylquinoline

CAS No.: 1189105-73-4

Cat. No.: B11851623

Get Quote

Executive Summary
Target Analyte: C₁₃H₁₃Cl₂NO Classification: Small Molecule / Pharmaceutical Intermediate

Core Application: Structural elucidation and purity verification in drug development.

This guide provides a rigorous breakdown of the physicochemical properties for the chemical

formula C₁₃H₁₃Cl₂NO. While this formula corresponds to several isomeric structures—most

notably 2-Chloro-7-(4-chlorobutoxy)quinoline and various chlorophenoxy-benzylamine

hydrochlorides—the fundamental mass spectrometry and elemental analysis parameters

remain constant. This document outlines the theoretical constants and the experimental

workflows required to validate this composition in a research setting.

Physicochemical Core: Mass & Formula
Precise molecular weight determination is the first line of defense in quality control. In high-

performance liquid chromatography-mass spectrometry (LC-MS), distinguishing between the

Average Molecular Weight (used for molarity calculations) and the Monoisotopic Mass (used

for MS identification) is critical.
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Quantitative Data Summary
Parameter Value Unit Context

Molecular Formula C₁₃H₁₃Cl₂NO -
Stoichiometric

Composition

Average Molecular

Weight
270.15 g/mol

Gravimetric / Molarity

Calcs

Monoisotopic Mass 269.0374 Da
Mass Spectrometry

(Exact Mass)

[M+H]⁺ Ion 270.0447 m/z Positive Ion Mode MS

Elemental

Composition

C: 57.80% H: 4.85%

Cl: 26.25% N: 5.19%

O: 5.92%

%
Elemental Analysis

(CHN)

Isotopic Signature (The "Chlorine Fingerprint")
The presence of two chlorine atoms (

) creates a distinct isotopic pattern in the mass spectrum, essential for confirmation.

³⁵Cl (75.78%) vs ³⁷Cl (24.22%) natural abundance.

Pattern: The molecular ion (

) will show significant peaks at

and

.

Relative Intensity: ~100% (

) : ~64% (

) : ~10% (

).
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Structural Isomerism & Candidates
The formula C₁₃H₁₃Cl₂NO is not unique to a single compound. Two primary structural classes

share this exact mass, requiring Orthogonal Analytical Protocols (see Section 4) for

differentiation.

Candidate A: Quinoline Derivatives
Compound:2-Chloro-7-(4-chlorobutoxy)quinoline[1]

Features: A fused bicyclic aromatic system.[2]

Detection: High UV absorbance due to conjugation; distinct aromatic protons in NMR.

Candidate B: Benzylamine Hydrochlorides
Compound:(3-(4-Chlorophenoxy)phenyl)methanamine hydrochloride (Note: The free base is

C₁₃H₁₂ClNO; the HCl salt is C₁₃H₁₃Cl₂NO).

Features: Ether linkage, primary amine salt.

Detection: Ionic nature; distinct methylene (

) protons adjacent to nitrogen.

Experimental Validation Protocols
To confirm the identity of a sample labeled C₁₃H₁₃Cl₂NO, the following self-validating workflows

must be executed.

Protocol A: High-Resolution Mass Spectrometry (HRMS)
Objective: Confirm Elemental Composition (

).

Method: ESI-QTOF or Orbitrap MS.

Causality: Low-resolution MS cannot distinguish C₁₃H₁₃Cl₂NO from isobaric interferences

(e.g., impurities with similar nominal mass). HRMS provides <5 ppm mass accuracy.
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Acceptance Criteria:

Observed m/z of [M+H]⁺ must be within 270.0447 ± 0.0015.

Isotopic pattern must match the theoretical

distribution (9:6:1).

Protocol B: Nuclear Magnetic Resonance (NMR)
Objective: Distinguish Isomers (Structure Elucidation).

Method: ¹H NMR (400 MHz+, DMSO-d₆ or CDCl₃).

Key Signals:

Quinoline: Look for low-field aromatic protons (>8.0 ppm) and a characteristic butoxy chain

(multiplets at ~1.8–4.0 ppm).

Benzylamine HCl: Look for a broad exchangeable signal (

) and a singlet benzylic

at ~4.0 ppm.

Visualization of Analytical Logic
The following diagrams illustrate the logical flow for validating this compound and the specific

isotopic pattern expected in Mass Spectrometry.

Diagram 1: Structural Validation Workflow
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Unknown Sample
(Nominal Mass 270)

Step 1: HRMS Analysis
(Orbitrap/QTOF)

Exact Mass Check
Target: 269.0374

Fail (Impurity)

Isotope Pattern Check
Cl2 Signature (9:6:1)

Match

Step 2: 1H NMR Spectroscopy

Confirmed Formula

Structural Assignment

Quinoline Derivative
(Aromatic + Alkyl chain)

Aromatic > 8ppm

Benzylamine HCl
(Ionic + Ether linkage)

Benzylic CH2 ~4ppm

Click to download full resolution via product page

Caption: Logical decision tree for differentiating C₁₃H₁₃Cl₂NO isomers using orthogonal data.
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Diagram 2: Mass Spectrum Isotopic Pattern (Cl2)

Cl2 Isotope Signature

M (269.04)

100% Intensity

M+2 (271.04)

~64% Intensity

+2 Da separation M+4 (273.04)

~10% Intensity

+2 Da separation

The 9:6:1 ratio is diagnostic
for two Chlorine atoms.

Click to download full resolution via product page

Caption: Theoretical Mass Spectrum intensity distribution for a dichloro- compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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